molecular formula C9H8FN3O B1529413 5-(5-Fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1342742-34-0

5-(5-Fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1529413
CAS RN: 1342742-34-0
M. Wt: 193.18 g/mol
InChI Key: FYADMHIGMTXZII-UHFFFAOYSA-N
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Description

“5-Fluoro-2-methylphenyl isocyanate”, also known as “4-fluoro-2-isocyanato-1-methylbenzene”, is an organic building block containing an isocyanate group .


Molecular Structure Analysis

The molecular formula of “5-Fluoro-2-methylphenyl isocyanate” is C8H6FNO, with an average mass of 151.138 Da and a monoisotopic mass of 151.043335 Da .


Physical And Chemical Properties Analysis

“5-Fluoro-2-methylphenyl isocyanate” is a liquid at room temperature. It has a refractive index of 1.515 (lit.), a boiling point of 186 °C (lit.), and a density of 1.176 g/mL at 25 °C (lit.) .

Scientific Research Applications

Liquid Crystalline Properties

Research on bent-shaped 1,3,4-oxadiazole-based compounds has explored their liquid crystalline properties. For example, compounds with a 1,3,4-oxadiazole moiety have shown to exhibit enantiotropic nematic and smectic A phases, indicating potential applications in liquid crystal display technologies (Li-rong Zhu et al., 2009).

Antitumor Properties

Novel benzothiazoles, including derivatives of 1,3,4-oxadiazole, possess selective and potent antitumor properties. The mechanism involves cytochrome P450 1A1 mediated biotransformation, highlighting their potential in cancer therapy (T. Bradshaw et al., 2002).

Delayed Luminescence and OLED Applications

Carbazole-substituted 1,3,4-oxadiazoles have been studied for their blue-shifted fluorescence and thermally activated delayed fluorescence (TADF), beneficial for organic light-emitting diodes (OLEDs). These materials could improve the efficiency and reduce the rolloff at high current densities in OLEDs (Matthew W. Cooper et al., 2022).

Antimicrobial Activities

Some 1,3,4-oxadiazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (H. Bektaş et al., 2007).

Synthesis Efficiency

Innovative synthesis methods for 1,3,4-oxadiazole derivatives have been developed, offering efficient approaches for creating these compounds. This includes a novel one-pot, four-component condensation reaction, enhancing the synthesis process's efficiency (A. Ramazani et al., 2010).

Antifungal Activity and Molecular Docking

Derivatives of 1,3,4-oxadiazole have demonstrated promising antifungal activity against human pathogenic fungal strains. Molecular docking studies have further elucidated their potential mechanism of action, indicating their viability as antifungal drug candidates (Urja D. Nimbalkar et al., 2016).

Fluorinated Polymeric Materials

Fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been synthesized, displaying high thermal stability and blue fluorescence. These materials' solubility and thermal properties make them suitable for various applications, including as coating materials (C. Hamciuc et al., 2005).

Safety And Hazards

“5-Fluoro-2-methylphenyl isocyanate” is classified as a dangerous good for transport and may be subject to additional shipping charges . It’s harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYADMHIGMTXZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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